
4-chloro-2,6-diisopropylphenol
Description
4-Chloro-2,6-diisopropylphenol (C₁₂H₁₇ClO) is a halogenated phenolic compound characterized by a central phenol ring substituted with a chlorine atom at the para position (C4) and isopropyl groups at the ortho positions (C2 and C6). This structural configuration confers unique physicochemical properties, including enhanced lipophilicity compared to simpler chlorophenols, which influences its solubility, bioavailability, and interaction with biological targets. The compound is structurally related to propofol (2,6-diisopropylphenol), a widely used intravenous anesthetic, but differs by the addition of a chlorine substituent at the C4 position .
Properties
IUPAC Name |
4-chloro-2,6-di(propan-2-yl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8,14H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTAKZQCHCQFAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,6-diisopropyl-phenol typically involves the chlorination of 2,6-diisopropylphenol. The process can be carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and ensure high yield.
Industrial Production Methods: On an industrial scale, the production of 4-Chloro-2,6-diisopropyl-phenol can be achieved through a continuous flow process. This method involves the use of a chlorinating agent in a reactor where 2,6-diisopropylphenol is continuously fed. The reaction conditions, such as temperature, pressure, and flow rate, are optimized to maximize the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2,6-diisopropyl-phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: Nucleophilic aromatic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroxy derivatives of 4-Chloro-2,6-diisopropyl-phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Anesthetic Properties
4-Chloro-2,6-diisopropylphenol is primarily recognized for its role as an intermediate in the synthesis of propofol, a widely used intravenous anesthetic. Propofol is favored for its rapid onset and recovery times, making it suitable for outpatient procedures and sedation. The chlorinated derivative can be converted to propofol through hydrogenation processes, which enhance its pharmacological properties and purity levels .
Synthesis of Propofol Analogues
The compound serves as a precursor in the production of various propofol analogues. These analogues are synthesized to explore their effects on GABAA receptors, which are crucial for their anesthetic efficacy. Research indicates that structural modifications can lead to variations in potency and side effects, allowing for tailored anesthetic agents .
Chemical Synthesis
Purification Processes
Recent patents outline methods for purifying 2,6-diisopropylphenol by first converting it to this compound. This process involves chlorination followed by hydrogenation to achieve high-purity 2,6-diisopropylphenol (>99.5% purity). The methods described are environmentally friendly and economically efficient, utilizing minimal solvents during the chlorination step .
Case Studies
Case Study 1: Anesthetic Efficacy
A study investigated the effects of various propofol analogues on GABAA receptors. It was found that modifications to the chlorine substituent significantly affected the binding affinity and efficacy of these compounds as anesthetics. The research highlighted the importance of this compound as a key intermediate for developing safer and more effective anesthetic agents .
Case Study 2: Environmental Considerations
Another study focused on the ecological impact of synthesizing chlorinated phenols, including this compound. The research emphasized sustainable practices in chemical manufacturing, advocating for methods that reduce solvent use and waste generation while maintaining high product yields .
Data Tables
Compound | GABAA Affinity (Ki) | Clinical Use |
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Propofol | 0.5 µM | General anesthesia |
This compound | 0.3 µM | Experimental agent |
Other Analogues | Varies | Research purposes |
Mechanism of Action
The mechanism of action of 4-Chloro-2,6-diisopropyl-phenol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved include nucleophilic aromatic substitution and other electrophilic reactions, which allow the compound to modify biological molecules and exert its effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Propofol (2,6-Diisopropylphenol)
- Structural Difference : Propofol lacks the chlorine substituent at C3.
- Physicochemical Properties: Property 4-Chloro-2,6-diisopropylphenol Propofol Molecular Weight (g/mol) 212.72 178.27 LogP (Lipophilicity) ~4.2 (estimated) 3.8 Protein Binding Not explicitly reported 98%
- In pharmacological studies, propofol derivatives with C4 substituents (e.g., chloro, acetyl, benzyl) exhibit altered binding affinities to GABAA receptors, a key target for anesthetic activity. For example, this compound shows distinct binding kinetics compared to propofol, suggesting substituent-dependent modulation of receptor interactions .
4-Chloro-2,6-dimethylphenol (C₈H₉ClO)
- Structural Difference : Methyl groups replace isopropyl groups at C2 and C4.
- Physicochemical Properties: Property this compound 4-Chloro-2,6-dimethylphenol Molecular Weight (g/mol) 212.72 156.61 Detection Limit* N/A 0.009 mg/L (analytical use)
- Functional Implications: The smaller methyl groups reduce steric hindrance and molecular weight, improving volatility and reactivity. This makes 4-chloro-2,6-dimethylphenol suitable for analytical applications, such as derivatization in hypochlorous acid detection . In contrast, the bulkier isopropyl groups in this compound may enhance stability in lipid-rich environments, favoring pharmacological applications.
Other Chlorinated Phenolic Compounds
- 4,4'-Isopropylidenebis(2,6-dichlorophenol): A dimeric chlorophenol with two dichlorophenol moieties linked by an isopropylidene group. Unlike this compound, this compound is used as a biocide or polymer additive due to its broad antimicrobial activity .
- 4-Chloro-2,5-dimethoxyphenyl derivatives :
- These compounds, often part of azo dyes (e.g., ), exhibit distinct electronic properties due to methoxy substituents, favoring applications in industrial chemistry rather than biomedicine .
Biological Activity
4-Chloro-2,6-diisopropylphenol, a halogenated derivative of the widely known anesthetic propofol (2,6-diisopropylphenol), has garnered attention for its unique biological activities. This compound is primarily studied for its potential therapeutic applications, including its effects on ion channels and its antioxidant properties. This article delves into the biological activity of this compound, summarizing key research findings and presenting relevant data.
This compound is characterized by the following chemical structure:
- Molecular Formula : C13H18ClO
- Molecular Weight : 226.73 g/mol
- LogP : Approximately 3.7, indicating moderate lipophilicity which may influence its biological activity.
Ion Channel Blockade
Research has shown that halogenated derivatives of propofol, including this compound, act as potent sodium channel blockers. In vitro studies indicate that this compound significantly inhibits depolarization-induced sodium currents in various cell types. The IC50 values for sodium channel blockade were reported to be as low as 11.3 μM in Na V1.4 channels, demonstrating high potency compared to other analogues .
GABA Receptor Modulation
Similar to propofol, this compound interacts with gamma-aminobutyric acid type A (GABA(A)) receptors. While it activates chloride currents in the absence of GABA, it does so with less efficacy than propofol . This characteristic suggests a potential role in modulating neurotransmitter activity without inducing full anesthetic effects.
Anticonvulsant Properties
In animal models, this compound has demonstrated anticonvulsant effects. The compound was effective in reducing the incidence of tonic-clonic seizures induced by pentylenetetrazol in rats . This property highlights its potential as a therapeutic agent in treating seizure disorders.
Antioxidant Activity
Studies have indicated that this compound exhibits antioxidant properties similar to those of propofol. It acts by scavenging free radicals and forming stable phenoxyl radicals . This mechanism could provide protective effects against oxidative stress-related damage in various tissues.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying 4-chloro-2,6-diisopropylphenol in complex biological matrices?
- Methodological Answer : High-performance liquid chromatography with UV detection (HPLC-UV) using a C18 reverse-phase column is effective. To prevent interference from residual oxidizing agents (e.g., chlorine dioxide or hypochlorite), add 1–2 mM ascorbic acid as a quenching agent post-sampling. Mobile phases should be optimized for polarity, such as acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid. Detection wavelengths between 270–280 nm are typical for phenolic compounds .
Q. How can the purity of synthesized this compound be validated?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation with high-resolution mass spectrometry (HRMS) for molecular weight verification. Purity >98% can be confirmed via HPLC with a photodiode array detector. For chiral analogs, polarimetry or chiral stationary-phase HPLC is recommended to assess enantiomeric excess .
Advanced Research Questions
Q. How do substituents influence the hydrophobicity and receptor binding of this compound derivatives?
- Methodological Answer : Substituents at the 4-position significantly alter hydrophobicity (CLogP) and binding affinity. For example:
Q. What mechanistic differences exist between this compound and propofol in modulating GABAA receptors?
- Methodological Answer : Radioligand displacement assays using [³H]azietomidate or [³H]muscimol reveal that this compound binds preferentially to intersubunit sites (β<sup>+</sup>-α<sup>−</sup> interfaces) with ~30% lower efficacy than propofol. Electrophysiology (patch-clamp) in HEK293 cells expressing α1β3γ2 GABAA receptors shows a 1.5-fold longer desensitization time. Mutagenesis of β3(N265) residues abolishes activity, confirming shared binding motifs .
Q. Which advanced oxidation processes (AOPs) are most effective for degrading this compound in wastewater?
- Methodological Answer : Solar photocatalytic degradation using TiO2/UV achieves >90% degradation in 2 hours under optimal conditions (pH 3–5, 25°C). Compare with Fenton’s reagent (Fe<sup>2+</sup>/H2O2), which mineralizes 70% of the compound within 1 hour. Monitor intermediates via LC-MS to identify chlorinated byproducts (e.g., quinones) requiring secondary treatment .
Data Contradictions and Resolution
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.